(2-oxoquinoxalin-1(2H)-yl)acetic acid
Overview
Description
(2-oxoquinoxalin-1(2H)-yl)acetic acid, also known as OQAA, is a synthetic compound that has gained attention for its potential applications in scientific research. This molecule contains a quinoxaline ring, which is a heterocyclic aromatic compound that has been extensively studied for its diverse biological activities.
Scientific Research Applications
Medicinal Chemistry
- Summary of the Application : “(2-oxoquinoxalin-1(2H)-yl)acetic acid” has been used in the design and synthesis of aldose reductase (ALR2) inhibitors . Aldose reductase is an enzyme involved in the development of several long-term diabetic complications, and inhibiting this enzyme is a therapeutic strategy for the treatment of these conditions .
- Methods of Application or Experimental Procedures : The compound was designed and synthesized based on the structure of quinoxalin-2(1H)-one . A phenolic structure was installed in the compounds to combine antioxidant activity and strengthen the ability to fight against diabetic complications .
- Results or Outcomes : Most of the series of compounds showed potent and selective effects on ALR2 inhibition with IC50 values in the range of 0.032-0.468 μM . In particular, 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid was the most active . Most of the compounds also revealed potent antioxidant activity .
Diabetes Treatment
- Summary of the Application : A series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives were designed and synthesized as inhibitors of aldose reductase (AR), a novel target for the treatment of diabetes complications .
- Methods of Application or Experimental Procedures : The compound was synthesized and tested for its ability to inhibit aldose reductase, an enzyme that plays a role in the development of complications associated with diabetes .
- Results or Outcomes : Most of the derivatives proved to be potent and selective, with IC50 values in the low nanomolar to micromolar range .
Antioxidant Activity
- Summary of the Application : A series of quinoxalin-2(1H)-one based compounds, including “(2-oxoquinoxalin-1(2H)-yl)acetic acid”, were designed and synthesized as aldose reductase (ALR2) inhibitors . In addition to their ALR2 inhibitory activity, these compounds were also designed to have antioxidant activity, which can help fight against diabetic complications .
- Methods of Application or Experimental Procedures : The compounds were designed and synthesized based on the structure of quinoxalin-2(1H)-one . A phenolic structure was installed in the compounds to combine antioxidant activity and strengthen the ability to fight against diabetic complications .
- Results or Outcomes : Most of the compounds revealed not only good activity in the ALR2 inhibition but also potent antioxidant activity . One of the compounds, 2-(3-(3-methoxy-4-hydroxystyryl)-2-oxoquinoxalin-1(2H)-yl)acetic acid, was even as strong as the well-known antioxidant Trolox at a concentration of 100 μM .
properties
IUPAC Name |
2-(2-oxoquinoxalin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9-5-11-7-3-1-2-4-8(7)12(9)6-10(14)15/h1-5H,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIBGUQZEPGFHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=O)N2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368855 | |
Record name | (2-oxoquinoxalin-1(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-oxoquinoxalin-1(2H)-yl)acetic acid | |
CAS RN |
63642-41-1 | |
Record name | (2-oxoquinoxalin-1(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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